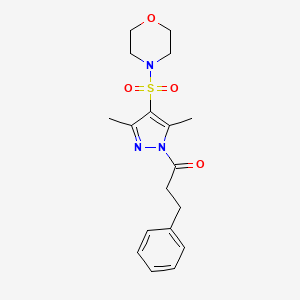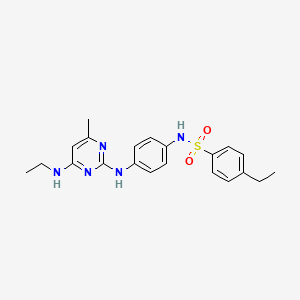
4-ethyl-N-(4-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-ETHYL-N-(4-{[4-(ETHYLAMINO)-6-METHYLPYRIMIDIN-2-YL]AMINO}PHENYL)BENZENE-1-SULFONAMIDE is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications, particularly in medicinal chemistry as antibacterial agents. This compound features a sulfonamide group attached to a benzene ring, which is further substituted with an ethyl group and a pyrimidine moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-ETHYL-N-(4-{[4-(ETHYLAMINO)-6-METHYLPYRIMIDIN-2-YL]AMINO}PHENYL)BENZENE-1-SULFONAMIDE typically involves multiple steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between ethylamine and a suitable diketone, followed by cyclization.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the appropriate sulfonyl chloride with the amine group on the benzene ring.
Coupling Reactions: The final step involves coupling the pyrimidine core with the sulfonamide-substituted benzene ring under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl groups, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the nitro groups (if present) or the sulfonamide group, converting them to amines or thiols, respectively.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, halogenation, or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethyl groups may yield aldehydes or carboxylic acids, while reduction of the sulfonamide group may produce thiols.
Applications De Recherche Scientifique
4-ETHYL-N-(4-{[4-(ETHYLAMINO)-6-METHYLPYRIMIDIN-2-YL]AMINO}PHENYL)BENZENE-1-SULFONAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Investigated for its antibacterial properties and potential use in drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-ETHYL-N-(4-{[4-(ETHYLAMINO)-6-METHYLPYRIMIDIN-2-YL]AMINO}PHENYL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or block receptor binding. This can disrupt essential biological processes, leading to antibacterial or other therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Sulfanilamide: A simpler sulfonamide with a similar antibacterial mechanism.
Sulfamethoxazole: Another sulfonamide used in combination with trimethoprim for antibacterial therapy.
Sulfadiazine: A sulfonamide with a broader spectrum of antibacterial activity.
Uniqueness
4-ETHYL-N-(4-{[4-(ETHYLAMINO)-6-METHYLPYRIMIDIN-2-YL]AMINO}PHENYL)BENZENE-1-SULFONAMIDE is unique due to its complex structure, which includes both a pyrimidine moiety and a sulfonamide group. This dual functionality allows it to interact with a wider range of biological targets, potentially enhancing its therapeutic efficacy and broadening its application scope.
Propriétés
Formule moléculaire |
C21H25N5O2S |
|---|---|
Poids moléculaire |
411.5 g/mol |
Nom IUPAC |
4-ethyl-N-[4-[[4-(ethylamino)-6-methylpyrimidin-2-yl]amino]phenyl]benzenesulfonamide |
InChI |
InChI=1S/C21H25N5O2S/c1-4-16-6-12-19(13-7-16)29(27,28)26-18-10-8-17(9-11-18)24-21-23-15(3)14-20(25-21)22-5-2/h6-14,26H,4-5H2,1-3H3,(H2,22,23,24,25) |
Clé InChI |
SVAQRVYCIHVHNL-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)NC3=NC(=CC(=N3)NCC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(1,3-Benzodioxol-5-ylmethyl)-N-(6,7-dihydro-5H-cyclopenta[D][1,2,4]triazolo[1,5-A]pyrimidin-8-YL)amine](/img/structure/B14971706.png)
![N-(3-methoxyphenyl)-2-((2-phenylimidazo[1,2-b]pyridazin-6-yl)thio)acetamide](/img/structure/B14971713.png)
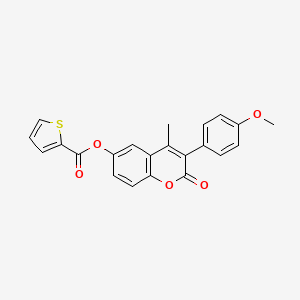
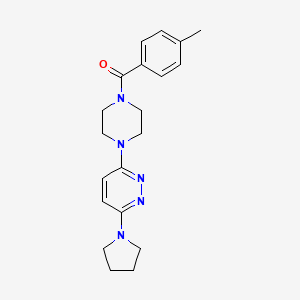
![2-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-1-cyclopropyl-5,7-dimethylpyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B14971735.png)

![3-benzyl-6-(4-ethylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B14971753.png)
![N-(3,4-dichlorophenyl)-2-((2-(4-methoxyphenyl)imidazo[1,2-b]pyridazin-6-yl)thio)acetamide](/img/structure/B14971757.png)
![7'-hydroxy-8-methoxy-8'-[(3-methylpiperidin-1-yl)methyl]-2H,2'H-3,4'-bichromene-2,2'-dione](/img/structure/B14971767.png)
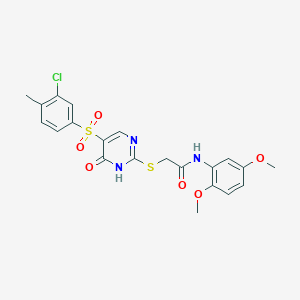
![N-(2-chlorophenyl)-7-(4-fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B14971783.png)
![6-(4-methylphenyl)-3-(phenoxymethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B14971787.png)
![N-mesityl-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B14971799.png)
